1,2,4,7-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,4,7-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a group of chemically-related compounds known for their environmental persistence and toxicity. These compounds are primarily by-products of industrial processes, such as the manufacture of herbicides and the incineration of chlorine-containing substances . The chemical structure of this compound consists of two benzene rings connected by two oxygen atoms, with chlorine atoms attached at positions 1, 2, 4, and 7 .
Preparation Methods
The synthesis of 1,2,4,7-Tetrachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions . Industrial production methods often involve high-temperature processes, such as the incineration of organic materials containing chlorine, which can lead to the formation of PCDDs as unintended by-products .
Chemical Reactions Analysis
1,2,4,7-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more highly chlorinated dioxins or other oxidation products.
Reduction: Under certain conditions, the compound can be reduced to less chlorinated forms.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups, depending on the reagents and conditions used
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include a range of chlorinated and non-chlorinated derivatives .
Scientific Research Applications
1,2,4,7-Tetrachlorodibenzo-P-dioxin has been extensively studied for its environmental and biological effects. In chemistry, it serves as a model compound for studying the behavior of dioxins and their interactions with various environmental matrices . In biology and medicine, research has focused on its toxicological effects, including its role as a potent carcinogen and its impact on the immune system . Industrially, understanding the formation and mitigation of PCDDs is crucial for developing cleaner production processes and waste management practices .
Mechanism of Action
The primary mechanism by which 1,2,4,7-Tetrachlorodibenzo-P-dioxin exerts its effects is through binding to the aryl hydrocarbon receptor (AhR), a transcription factor present in many cell types . Upon binding to AhR, the compound activates a cascade of molecular events that lead to changes in gene expression. This can result in various biological effects, including disruption of endocrine function, immune suppression, and promotion of carcinogenesis . The oxidative stress induced by the compound also contributes to its toxic effects by causing DNA damage .
Comparison with Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds vary in the number and position of chlorine atoms, with 2,3,7,8-Tetrachlorodibenzo-P-dioxin being the most toxic.
Polychlorinated dibenzofurans (PCDFs): Similar in structure to PCDDs but with a different arrangement of oxygen atoms.
Polychlorinated biphenyls (PCBs): These compounds have two benzene rings connected by a single bond and can exhibit dioxin-like toxicity.
The uniqueness of 1,2,4,7-Tetrachlorodibenzo-P-dioxin lies in its specific chlorine substitution pattern, which influences its chemical behavior and biological effects compared to other dioxins and related compounds .
Properties
IUPAC Name |
1,2,4,7-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-9(3-5)18-11-7(15)4-6(14)10(16)12(11)17-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPHQCMJQUBTFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073623 | |
Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-28-8 | |
Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,7-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DHU4A3EL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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